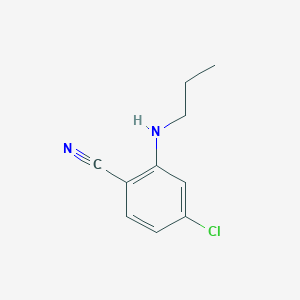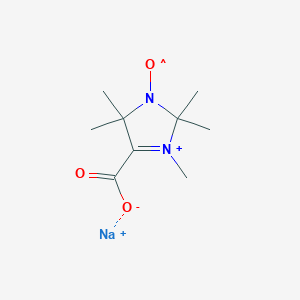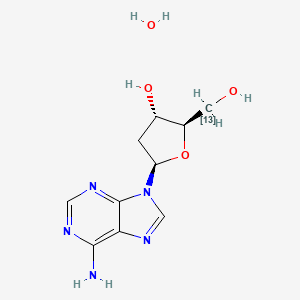
4-Chloro-2-(propylamino)benzonitrile
説明
4-Chloro-2-(propylamino)benzonitrile is a chemical compound with the CAS Number: 1153006-20-2 . It has a molecular weight of 194.66 and is a powder in physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(propylamino)benzonitrile is 1S/C10H11ClN2/c1-2-5-13-10-6-9 (11)4-3-8 (10)7-12/h3-4,6,13H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-2-(propylamino)benzonitrile is a powder that is stored at room temperature .科学的研究の応用
Photoinduced Intramolecular Charge Transfer
A study on the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with chloro substituents, highlighted the influence of substituents on the formation of twisted intramolecular charge transfer (TICT) states. This work provides insights into the photophysical properties of compounds structurally related to 4-chloro-2-(propylamino)benzonitrile, offering a foundation for developing materials with tailored optical properties for applications in photochemistry and molecular electronics. The formation of TICT states is crucial for understanding and optimizing the photostability and fluorescence efficiency of organic compounds in various scientific applications (Yang et al., 2004).
Synthesis of 2-Substituted 4-(Arylamino)quinazolines
Another relevant application involves the reaction of 2-(acylamino)benzonitriles with primary aromatic amines to synthesize 2-substituted 4-(arylamino)quinazolines. This method, leveraging compounds similar to 4-chloro-2-(propylamino)benzonitrile, serves as a convenient approach for creating quinazoline derivatives, which are valuable in pharmaceutical research for their potential therapeutic properties (Marinho & Proença, 2015).
Electrolyte Additive for High Voltage Lithium Ion Batteries
The application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for enhancing the performance of high voltage lithium ion batteries illustrates the potential of nitrile derivatives, including 4-chloro-2-(propylamino)benzonitrile, in improving the stability and efficiency of energy storage systems. This research underscores the significance of nitrile-based compounds in developing advanced materials for energy applications (Huang et al., 2014).
Electrocatalytic Oxidation of Benzylamine to Benzonitrile
A study on the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic conductive metal-organic frameworks (MOFs) as anodic electrocatalysts demonstrates an efficient and green synthesis strategy for benzonitrile. This work not only highlights the role of 4-chloro-2-(propylamino)benzonitrile-related compounds in organic synthesis but also showcases the potential of MOFs in catalyzing important chemical transformations with high yield and selectivity (Wang et al., 2020).
Safety and Hazards
The safety information for 4-Chloro-2-(propylamino)benzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the container tightly closed .
特性
IUPAC Name |
4-chloro-2-(propylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYMDIGNQHODNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(propylamino)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)





![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)

